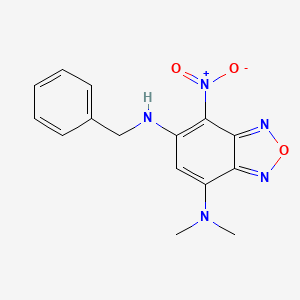
N6-BENZYL-N4,N4-DIMETHYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE
Descripción general
Descripción
N6-BENZYL-N4,N4-DIMETHYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE: is a complex organic compound with the molecular formula C15H15N5O3. It belongs to the class of benzoxadiazole derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-BENZYL-N4,N4-DIMETHYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE typically involves multiple steps. One common method includes the nitration of a benzoxadiazole precursor, followed by the introduction of benzyl and dimethylamine groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Safety measures are crucial due to the handling of hazardous chemicals and the potential for exothermic reactions.
Análisis De Reacciones Químicas
Types of Reactions
N6-BENZYL-N4,N4-DIMETHYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The benzyl and dimethylamine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized benzoxadiazole compounds.
Aplicaciones Científicas De Investigación
N6-BENZYL-N4,N4-DIMETHYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a fluorescent probe for detecting specific biomolecules.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N6-BENZYL-N4,N4-DIMETHYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological responses. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
N6-BENZYL-N4,N4-DIMETHYL-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE: Lacks the nitro group, resulting in different chemical properties and applications.
N6-BENZYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE: Lacks the dimethylamine groups, affecting its reactivity and biological activity.
Uniqueness
N6-BENZYL-N4,N4-DIMETHYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE is unique due to the presence of both benzyl and dimethylamine groups, as well as the nitro group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
5-N-benzyl-7-N,7-N-dimethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-19(2)12-8-11(16-9-10-6-4-3-5-7-10)15(20(21)22)14-13(12)17-23-18-14/h3-8,16H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLVQFNBVHPCSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C2=NON=C12)[N+](=O)[O-])NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-({6-[(2,4-dichloro-5-nitrophenyl)amino]-7-nitro-2,1,3-benzoxadiazol-4-yl}amino)phenol](/img/structure/B3844023.png)
![4-[[5-(4-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-7-yl]amino]phenol](/img/structure/B3844038.png)
![2-({7-[(3-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-4-nitrophenol](/img/structure/B3844041.png)
![2-({7-[(3-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-5-nitrophenol](/img/structure/B3844046.png)
![2-({7-[(4-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-4-nitrophenol](/img/structure/B3844049.png)
![2-[[7-(2-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-5-nitrophenol](/img/structure/B3844062.png)
![2-hydroxy-5-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B3844074.png)
![N-[3-(2,6-dimethylphenoxy)propyl]-N,5-dimethylnicotinamide](/img/structure/B3844083.png)
![4-[(3,5-Dinitropyridin-2-yl)amino]phenol](/img/structure/B3844086.png)
![2-[(3-Methyl-4,4-diphenylbutan-2-yl)amino]ethanol](/img/structure/B3844093.png)

